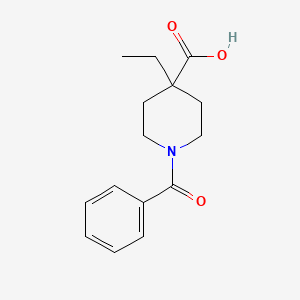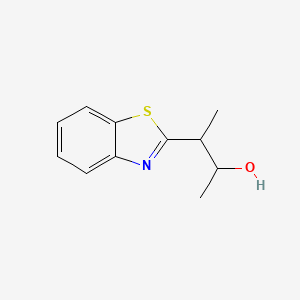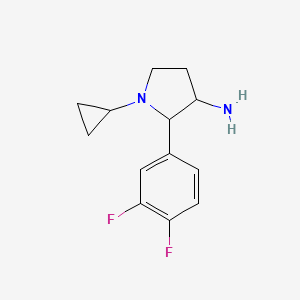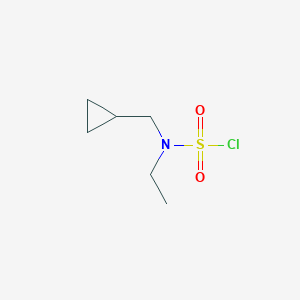![molecular formula C8H6F2N2 B1529509 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 1261844-48-7](/img/structure/B1529509.png)
2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
Vue d'ensemble
Description
2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine (DFMP) is an important synthetic intermediate used in the synthesis of a variety of biologically active compounds. It is a heterocyclic compound that is composed of two nitrogen atoms, two carbon atoms, three hydrogen atoms, and two fluorine atoms. DFMP has been used as a starting material for the synthesis of several pharmaceuticals, including anti-cancer drugs, antibiotics, and anti-inflammatory agents. DFMP is also used as a reagent in the synthesis of other heterocyclic compounds, such as pyridine, pyrrolidines, and pyrroles.
Applications De Recherche Scientifique
Quorum Sensing Inhibition
2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine derivatives have been evaluated for their role as quorum sensing inhibitors . This application is significant in the field of microbiology and pharmaceuticals, as quorum sensing plays a crucial role in bacterial communication and biofilm formation . These compounds have shown promising results in inhibiting the quorum sensing system of Pseudomonas aeruginosa, a pathogen known for its resistance to antibiotics and its role in hospital-acquired infections .
Antibiofilm Activity
The same derivatives have also demonstrated antibiofilm activity . Biofilms are a major concern in medical devices and implants, as they can lead to persistent infections. The ability of these compounds to disrupt biofilm formation can lead to new treatments for biofilm-associated infections .
Anti-Violacein Activity
In the context of anti-virulence strategies, these compounds have been shown to reduce violacein production in Chromobacterium violaceum . Violacein is a pigment associated with virulence factors in certain bacteria, and its inhibition could be a novel approach to mitigating bacterial pathogenicity.
Protease Activity
Proteases are enzymes that play a role in various biological processes, including the pathogenesis of diseases. Some derivatives of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine have shown significant protease activity , which could be beneficial in designing inhibitors for therapeutic purposes .
Synthesis of Fluorophores
The compound has been used in the synthesis of fluorophores . Fluorophores are vital in bioimaging and diagnostics. The introduction of the difluoromethyl group has been shown to improve the spectroscopic properties of these molecules, which can enhance their utility in medical imaging applications .
Drug Discovery and Development
Lastly, the bioisosteric replacement of pyridine-N-oxide with 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine has opened new pathways in drug discovery and development . This replacement has enhanced the activity of model compounds, suggesting that it could be a valuable strategy in the design of new pharmaceuticals .
Mécanisme D'action
In terms of pharmacokinetics, the incorporation of fluorinated moieties into the framework of bioactive compounds is of high importance in medicinal and agricultural chemistry, as fluorinated entities can modulate the biological and physiological activity of a compound by enhancing its lipophilicity, bioavailability, and metabolic stability .
Propriétés
IUPAC Name |
2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c9-7(10)6-4-5-2-1-3-11-8(5)12-6/h1-4,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQUQRRHDBLZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B1529434.png)


![2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid](/img/structure/B1529439.png)
![tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate](/img/structure/B1529441.png)


![1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1529447.png)

